molecular formula C13H9NO3 B1322065 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 924868-84-8

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde

Cat. No. B1322065
CAS RN: 924868-84-8
M. Wt: 227.21 g/mol
InChI Key: PYTVTGNXHQJVBC-UHFFFAOYSA-N
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Description

4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is likely a derivative of 4-Nitrobiphenyl, which is a white to yellow needle-like crystalline solid with a sweetish odor . It is used as a plasticizer for resins and polystyrene, a fungicide for textiles, and a wood preservative .


Molecular Structure Analysis

The molecular structure of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde is likely similar to that of 4-Nitrobiphenyl, which has a molecular formula of C12H9NO2 .


Chemical Reactions Analysis

Specific chemical reactions involving 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde were not found in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde are likely similar to those of 4-Nitrobiphenyl, which is insoluble in water .

Scientific Research Applications

Synthesis of Molecular Nanosheets

4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can be used in the synthesis of molecular nanosheets through a process called low-energy electron irradiation . These nanosheets, also known as carbon nanomembranes (CNMs), are cross-linked aromatic self-assembled monolayers (SAMs) that have favorable mechanical stability and tunable functional properties . The cross-linking process is studied using different electron energies ranging from 2.5 to 100 eV in ultra-high vacuum .

Creation of Nanosensors

The molecular nanosheets created from 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde have a high potential for various applications, including the creation of nanosensors . These nanosensors can be used in various fields, such as environmental monitoring, healthcare, and industrial process control .

Development of Separation Membranes

Another application of the molecular nanosheets is their use in the development of separation membranes for osmosis or energy conversion devices . These membranes can be used in water purification processes, desalination plants, and energy storage systems .

Synthesis of Schiff Bases

4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can be used in the synthesis of Schiff bases . These Schiff bases are formed through a condensation reaction of carbonyl compounds with primary amines . They are capable of bonding to almost all metals of the periodic table .

Creation of Metal Complexes

The Schiff bases derived from 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde can react with copper-, iron-, and zinc-acetate to produce corresponding complexes . These metal complexes have various applications in fields like catalysis, magnetism, and medicine .

Biomedical Applications

The Schiff bases and their metal complexes synthesized from 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde have potential biomedical applications . They can be investigated as anticancer or antimicrobial agents , providing a new avenue for drug discovery and development .

Safety and Hazards

As with all chemicals, 4’-Nitro[1,1’-biphenyl]-2-carbaldehyde should be handled with care. It is advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

2-(4-nitrophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTVTGNXHQJVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621414
Record name 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro[1,1'-biphenyl]-2-carbaldehyde

CAS RN

924868-84-8
Record name 4'-Nitro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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